(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, hybridization states of the atoms, and other structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the mechanisms of its reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.).Scientific Research Applications
Pyrrole Alkaloids in Lycium chinense
Pyrrole alkaloids isolated from Lycium chinense, including compounds structurally similar to the subject compound, have been studied for various applications. Three new minor pyrrole alkaloids were identified from the fruits of Lycium chinense Miller, suggesting potential biological activities and chemical interest in similar compounds (Youn et al., 2016).
Chemical Properties and Reactions
Studies on the chemical properties and reactions involving similar compounds provide insights into potential applications in synthesis and drug design. For example, the three-component reaction of related compounds with aromatic aldehydes and propane-1,2-diamine was explored, indicating potential for chemical synthesis and pharmaceutical applications (Gein et al., 2010).
Antifungal Activity
A compound structurally related to the subject molecule isolated from Datura metel showed significant in vitro antifungal activity against Aspergillus and Candida species. This suggests potential pharmaceutical applications for similar compounds in developing new antimycotic drugs (Dabur et al., 2005).
Crystal Structure Determination
The crystal structure of chain-functionalized pyrroles, which are structurally related to the subject compound, was determined using synchrotron X-ray powder diffraction data. Such studies are crucial for understanding the molecular geometry and potential applications in materials science and drug development (Silva et al., 2012).
Lipase-Catalyzed Reactions
Lipase-catalyzed regioselective reactions involving structurally related compounds were analyzed, providing insights into enzymatic processes that can be utilized in organic synthesis and pharmaceutical applications (Kao & Tsai, 2016).
Synthesis of Derivatives
Efficient synthesis methods for related compounds were explored, highlighting the potential for creating diverse libraries of pyrrole derivatives. This can be important for the development of novel compounds in drug discovery and chemical research (Dawadi & Lugtenburg, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves speculating on potential future research directions. This could include new synthetic methods, new reactions, new applications, and other areas for exploration.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
properties
IUPAC Name |
methyl (2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-11(2)8-14(17(21)22-3)19-10-12(9-16(19)20)23-15-7-5-4-6-13(15)18/h4-7,9,11,14H,8,10H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVAWDBPBCLLQQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N1CC(=CC1=O)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721315 | |
Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-(4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylpentanoate | |
CAS RN |
1191997-63-3 | |
Record name | Methyl (2S)-2-[4-(2-chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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